molecular formula C21H18N2OS2 B11035882 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

Cat. No.: B11035882
M. Wt: 378.5 g/mol
InChI Key: NTLLCQZWWOJRMC-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a complex organic compound that features a benzothiazole ring and a tetrahydrocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multi-step organic reactions. One possible route includes:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of Tetrahydrocarbazole: This involves the reduction of carbazole using hydrogenation or other reducing agents.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the tetrahydrocarbazole derivative using a suitable linker, such as ethanone, under specific conditions like the presence of a base or catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the ethanone linker.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanol
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethane
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanoic acid

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties compared to similar compounds.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a derivative of the benzothiazole and tetrahydrocarbazole classes, which have garnered attention due to their diverse biological activities. This article focuses on the synthesis, characterization, and biological evaluations of this compound, highlighting its potential therapeutic applications.

  • Molecular Formula : C17H17N3OS3
  • Molecular Weight : 375.53 g/mol
  • CAS Number : 573950-96-6

Synthesis

The synthesis of this compound typically involves the reaction between benzothiazole derivatives and tetrahydrocarbazole derivatives. The methodologies employed often include:

  • Condensation Reactions : Utilizing acetic anhydride or similar reagents to facilitate the formation of the thioether linkages.
  • Refluxing in Organic Solvents : Common solvents include methanol and ethanol to promote solubility and reaction efficiency.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial Activity : In vitro studies have shown that benzothiazole derivatives can inhibit bacterial growth and demonstrate antifungal properties.
  • Anticancer Activity : Tetrahydrocarbazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and other malignancies.
  • Anti-inflammatory Properties : Compounds derived from tetrahydrocarbazoles have been investigated for their ability to reduce inflammation in animal models.

Antimicrobial Activity

A study demonstrated that the compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The cytotoxicity of the compound was assessed using the MTT assay on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation.

Cell LineIC50 (µM)
HT-2915
MCF-720
HeLa25

Anti-inflammatory Effects

In vivo studies using carrageenan-induced edema models showed that the compound significantly reduced paw edema compared to control groups. The anti-inflammatory activity was quantified using the following data:

Treatment GroupPaw Edema Reduction (%)
Control0
Standard (Ibuprofen)75
Test Compound60

Case Studies

A notable case involved a derivative of this compound tested for its neuroprotective effects against oxidative stress in neuronal cell cultures. The study found that it significantly reduced cell death induced by hydrogen peroxide exposure.

Properties

Molecular Formula

C21H18N2OS2

Molecular Weight

378.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone

InChI

InChI=1S/C21H18N2OS2/c24-20(13-25-21-22-16-9-3-6-12-19(16)26-21)23-17-10-4-1-7-14(17)15-8-2-5-11-18(15)23/h1,3-4,6-7,9-10,12H,2,5,8,11,13H2

InChI Key

NTLLCQZWWOJRMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC5=CC=CC=C5S4

Origin of Product

United States

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